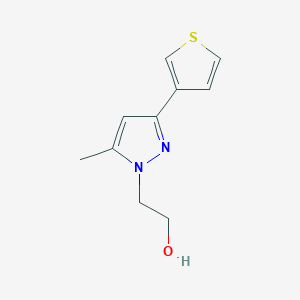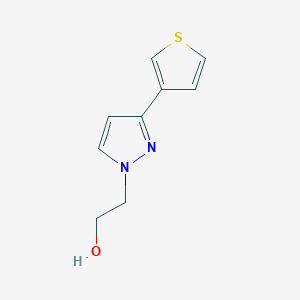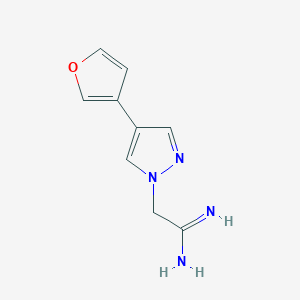
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, such as ACPA, involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Scientific Research Applications
Divergent Cyclisations and Heterocyclic Synthesis
Pyrazole derivatives, such as those discussed in the study by Smyth et al. (2007), demonstrate the potential for synthesizing a variety of bicyclic heterocycles through divergent cyclisations. This versatility highlights the role of pyrazole compounds in creating complex molecular structures, which could be crucial in developing new materials or chemical entities with unique properties Smyth, L., Matthews, T., Horton, P., Hursthouse, M., & Collins, I. (2007). Tetrahedron, 63, 9627-9634.
Synthesis and Bioactivity
The research by Wen et al. (2005) on the synthesis of pyrazolo[1,5-a]pyrimidines from enaminones and aminopyrazoles in the presence of glacial acetic acid provides insights into the creation of compounds with potential bioactivities. The moderate herbicidal activity observed in some synthesized compounds underlines the potential of pyrazole derivatives in agricultural chemistry and bioactive material development Wen, L., Wang, S.-w., Li, M., & Yang, H.-z. (2005). Chinese Journal of Chemistry, 23, 1231-1235.
Green Chemistry Approaches
The work by Al-Matar et al. (2010) on the solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines showcases the application of green chemistry principles. The use of solvent-free conditions not only aligns with sustainable chemistry practices but also opens avenues for environmentally friendly synthesis methods in research involving pyrazole derivatives Al-Matar, H., Khalil, K., Adam, A. Y., & Elnagdi, M. H. (2010). Molecules, 15, 6619-6629.
Anticancer Properties
Sindhu Jose's study (2017) on the synthesis of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives from pyrazole derivatives highlights the ongoing exploration of these compounds in medicinal chemistry, particularly in the search for novel anticancer agents. The study's findings suggest that certain pyrazole-based compounds could offer promising therapeutic avenues against cancer Jose, S. (2017). World Journal of Pharmaceutical Research, 6(4), 1288-1311.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as hydrogen bonding . The compound may bind to its target, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways . The compound’s interaction with its targets could lead to changes in these pathways, resulting in downstream effects.
Result of Action
The compound’s interaction with its targets could lead to various molecular and cellular effects, depending on the nature of the targets and the biochemical pathways involved .
properties
IUPAC Name |
2-(5-amino-3-cyclobutylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-8-4-7(6-2-1-3-6)11-12(8)5-9(13)14/h4,6H,1-3,5,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPWONAKEIYJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















